molecular formula C9H12BrN3O B1418595 N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide CAS No. 1157002-06-6

N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide

Cat. No.: B1418595
CAS No.: 1157002-06-6
M. Wt: 258.12 g/mol
InChI Key: ZNAMWCLKWQVGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(5-Bromopyridin-2-yl)amino]ethyl}acetamide (CAS: 1157002-06-6) is a bromopyridine-derived acetamide featuring a 5-bromo-substituted pyridine ring linked via an ethylamino spacer to an acetamide group. Its molecular formula is C₉H₁₁BrN₃O, with a molecular weight of 258.11 g/mol (estimated).

Properties

IUPAC Name

N-[2-[(5-bromopyridin-2-yl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-7(14)11-4-5-12-9-3-2-8(10)6-13-9/h2-3,6H,4-5H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAMWCLKWQVGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Steps

  • Starting Materials : The primary starting material is 5-bromopyridine-2-amine.
  • Reaction Conditions : The reaction often involves solvents and reagents like iodine and tert-butyl hydroperoxide to facilitate the process.
  • Formation of Intermediate : The initial step involves forming an intermediate compound through the reaction of 5-bromopyridine-2-amine with a suitable reagent.
  • Acetylation : The intermediate is then acetylated using acetic anhydride or ethyl acetate to yield the final product.

Detailed Synthesis Route

A common synthetic route involves the following steps:

Step Reaction Conditions
1 Formation of intermediate Solvent: dichloromethane (DCM) or similar; Reagents: iodine, tert-butyl hydroperoxide
2 Acetylation Reagent: acetic anhydride or ethyl acetate; Solvent: DCM or similar

Reaction Mechanism

The reaction mechanism involves nucleophilic substitution and acetylation reactions. The bromopyridine moiety plays a crucial role in the initial steps, while the acetamide group is introduced in the final acetylation step.

Chemical Reactions Involved

The synthesis involves several key chemical reactions:

  • Nucleophilic Substitution : The initial reaction involves the substitution of a leaving group by the amino group of 5-bromopyridine-2-amine.
  • Acetylation : The introduction of the acetamide group is achieved through acetylation, which involves the reaction of an amine with acetic anhydride.

Biological Activities and Mechanism of Action

N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide interacts with specific molecular targets such as enzymes or receptors. The bromopyridine moiety is crucial for binding to these targets, potentially modulating their activity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the bromopyridine moiety.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block: N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.
    • Reagent in Reactions: The compound is utilized in various organic reactions, facilitating the formation of new chemical entities through substitution and coupling reactions.

2. Biology:

  • Biological Activity Studies: Research indicates that this compound may interact with specific enzymes and receptors, suggesting potential biological activities such as enzyme inhibition and receptor modulation .
    • Enzyme Interaction: Preliminary studies have shown that N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide may inhibit certain enzyme pathways, making it a candidate for pharmacological exploration.

3. Medicine:

  • Therapeutic Potential: Ongoing research is investigating the compound's potential as a therapeutic agent targeting specific molecular pathways involved in diseases, particularly cancer and metabolic disorders .
    • Drug Development: Its structural similarity to known biologically active compounds positions it as a valuable candidate for drug development efforts aimed at creating new therapeutic agents .

4. Industry:

  • Specialty Chemicals Production: The compound is used in the synthesis of specialty chemicals and pharmaceuticals, serving as an intermediate in various industrial applications .

Mechanism of Action

The mechanism of action of N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety plays a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Bromopyridinyl Acetamides

Key Differences :
  • Simpler structure with molecular weight 215.05 g/mol . N-(3-Bromopyridin-2-yl)acetamide (CAS: 155444-28-3): Bromine at position 3 instead of 3. This positional isomer may exhibit altered electronic effects and receptor binding . N-(4-Bromopyridin-2-yl)acetamide (CAS: 1026796-81-5): Bromine at position 4, further altering steric and electronic properties .
Compound Bromine Position Molecular Weight (g/mol) Key Feature
Target Compound 5 258.11 Ethylamino linker
N-(5-Bromopyridin-2-yl)acetamide 5 215.05 No linker
N-(3-Bromopyridin-2-yl)acetamide 3 215.05 Positional isomer
N-(4-Bromopyridin-2-yl)acetamide 4 215.05 Positional isomer
  • Physicochemical Properties: The ethylamino linker in the target compound increases molecular flexibility and may enhance water solubility compared to non-linked analogues like N-(5-Bromopyridin-2-yl)acetamide .

Heterocyclic Analogues

Pyrimidine and Indole Derivatives :
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide: Features a pyrimidine-thioether group instead of bromopyridine.
  • N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide : An indole-based analogue (melatonin derivative) with a methoxy group. The indole ring’s planar structure and methoxy substituent enhance lipid solubility, contrasting with the polar pyridine ring in the target compound .
Compound Heterocycle Molecular Weight (g/mol) Key Property
Target Compound Pyridine 258.11 Bromine enhances electrophilicity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 292.35 Sulfur linker increases rigidity
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide Indole 254.31 Methoxy group improves lipophilicity

Functional Group Variations

Acetamide Modifications :
  • N-(2-[(2-Bromo-5-methoxyphenyl)amino]ethyl)acetamide (Compound 17): Replaces pyridine with a bromo-methoxyphenyl group. The methoxy group enhances solubility, while the bromine maintains steric bulk, similar to the target compound .
Compound Aromatic System Key Functional Group Molecular Weight (g/mol)
Target Compound Pyridine 5-Bromo 258.11
Compound 17 Phenyl 2-Bromo-5-methoxy 302.16
Compound 16 Biphenyl 4-Methoxy 310.35

Biological Activity

N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol. The compound features a brominated pyridine moiety linked to an acetamide group, which enhances its reactivity and potential for biological interactions .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom at the 5-position of the pyridine ring is crucial for binding to these targets, which may lead to modulation of their activity. Preliminary studies suggest that this compound may inhibit certain enzyme pathways, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. For instance, studies have shown that it can inhibit nicotinamide adenine dinucleotide kinase (NADK), which is involved in regulating cellular NADP and NADPH levels. This inhibition can destabilize dihydrofolate reductase (DHFR), potentially leading to reduced cell growth .

Receptor Binding

The compound's structural similarity to biologically active molecules allows it to interact with various receptors, potentially modulating their functions. Such interactions are vital for exploring therapeutic applications in diseases where these receptors play critical roles .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies : A study highlighted the compound's ability to bind to specific enzymes involved in metabolic pathways, suggesting a mechanism by which it could exert anti-proliferative effects on cancer cells.
  • Cytotoxicity Assessments : In vitro tests demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency against certain types of tumors .
  • Pharmacological Potential : The compound has been evaluated for its potential as a therapeutic agent targeting specific molecular pathways implicated in cancer and other diseases. Its unique structure positions it as a promising candidate for drug development .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological ActivityIC50 Values
N-(2-Aminophenyl)acetamideStructureModerate enzyme inhibition15 µM
5-BromopyridineStructureWeak receptor binding>50 µM
N-(4-Fluorophenyl)-acetamideStructureStrong cytotoxicity10 µM

Q & A

Q. What synthetic methodologies are recommended for preparing N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide?

  • Methodological Answer : A common approach involves coupling 5-bromo-2-aminopyridine with bromoethylacetamide derivatives under reflux conditions. For example, analogous acetamide syntheses utilize nucleophilic substitution reactions in ethanol or DMF with a base (e.g., K₂CO₃) to facilitate amine-alkyl halide coupling . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Key steps include monitoring reaction progress via TLC and confirming product purity through melting point analysis and HPLC (>95% purity).

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Compare experimental shifts with predicted values (e.g., δ ~2.1 ppm for acetamide CH₃, δ ~8.3 ppm for pyridine protons) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak for C₉H₁₁BrN₃O (theoretical MW: 257.09 g/mol).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%).

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer :
  • Polar solvents : Soluble in DMSO, DMF, and methanol (10–50 mg/mL at 25°C).
  • Non-polar solvents : Limited solubility in hexane or chloroform (<1 mg/mL).
  • Experimental Protocol : Perform solubility tests by adding incremental solvent volumes to 10 mg of compound under sonication (30 min). Centrifuge and quantify supernatant via UV-Vis at λmax ~260 nm .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how can they inform molecular design?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
  • Crystal System : Triclinic, space group P1 (for analogous bromopyridinyl acetamides).
  • Unit Cell Parameters :
a (Å)b (Å)c (Å)α (°)β (°)γ (°)
4.00148.723223.062682.1386.9085.93
  • Key Interactions : Intra-/intermolecular hydrogen bonds (N-H···O, C-H···Br) stabilize the lattice. These insights guide drug design by optimizing steric and electronic interactions with target proteins .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments using standardized conditions (e.g., solvent, temperature).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies .
  • Case Study : If IR spectra lack expected amide bands, assess sample hydration or degradation via TGA/DSC .

Q. What role does this compound play in probing enzyme-ligand interactions?

  • Methodological Answer : The bromopyridine moiety acts as a hydrogen bond acceptor, while the acetamide group facilitates hydrophobic interactions.
  • Enzyme Assays : Use fluorescence polarization to measure binding affinity (Kd) to kinases or proteases.
  • Mutagenesis Studies : Replace key residues (e.g., Ser, Tyr) in the enzyme active site to assess binding dependency.
  • MD Simulations : Run 100-ns trajectories to analyze stability of ligand-protein complexes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points?

  • Methodological Answer :
  • Potential Causes : Polymorphism, solvent residues, or impurities.
  • Resolution :

Perform DSC to detect polymorphic transitions.

Re-crystallize from different solvents (e.g., ethanol vs. acetonitrile).

Compare PXRD patterns with literature data to identify crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.